molecular formula C14H16ClNO2 B13203343 1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one

1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13203343
M. Wt: 265.73 g/mol
InChI Key: VMPQKHSOGHVAKP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a propanoyl group

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate 4-chlorophenylpiperidine. This intermediate is then subjected to acylation using propanoyl chloride to yield the final product .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to ensure optimal reaction rates and yields .

Scientific Research Applications

1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-propanoylpiperidin-2-one: This compound has a similar structure but differs in the position of the propanoyl group.

    1-(4-Bromophenyl)-3-propanoylpiperidin-2-one: This compound has a bromine atom instead of a chlorine atom, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)-3-propanoylpiperidin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H16ClNO2/c1-2-13(17)12-4-3-9-16(14(12)18)11-7-5-10(15)6-8-11/h5-8,12H,2-4,9H2,1H3

InChI Key

VMPQKHSOGHVAKP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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